24-epi-Castasterone-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

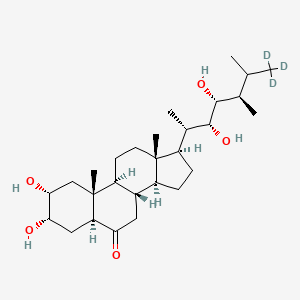

24-epi-Castasterone-d3 is an isotopic analog of 24-epi-Castasterone, which is a metabolite of Castasterone. Brassinosteroids, including this compound, are a class of polyhydroxylated plant hormones that share structural similarities with animal steroids. These compounds play crucial roles in regulating plant growth and development, and they are active even at very low concentrations .

准备方法

The synthesis of brassinosteroids, including 24-epi-Castasterone-d3, involves complex chemical processes. The first syntheses of brassinosteroids were described shortly after their isolation and structural determination. The synthetic routes typically involve multiple steps, including hydroxylation and oxidation reactions . Industrial production methods for brassinosteroids often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .

化学反应分析

Biosynthetic Reactions

The compound originates from campesterol through brassinosteroid biosynthesis pathways involving sequential oxidations and hydroxylations:

Deuteration at specific positions (e.g., C-24) alters isotopic distribution but preserves core reactivity .

Metabolic Transformations

In biological systems, 24-epi-Castasterone-d3 undergoes stereospecific modifications:

Epimerization

-

C-2 Epimerization : Observed in Periplaneta americana ovaries, converting this compound to 2,24-diepi-Castasterone-d3 via an unidentified epimerase .

-

C-3 Epimerization : Analogous to vitamin D3 metabolites, potential 3-epi derivatives may form in plants, though direct evidence remains elusive .

Hydroxylation

-

C-25/C-26 Hydroxylation : Likely mediated by cytochrome P450 enzymes (e.g., CYP724B1), producing trihydroxylated derivatives .

Analytical Derivatization Reactions

For quantification via LC-MS, targeted functional group modifications are employed:

Deuteration minimally affects derivatization kinetics but improves isotopic tracing in metabolic studies .

Stability and Degradation Pathways

Key degradation reactions include:

-

Lactone Ring Hydrolysis : Under alkaline conditions (pH > 9), the B-ring lactone opens irreversibly .

-

Photooxidation : UV exposure induces C-22/C-23 double bond cleavage, forming secosteroid derivatives .

This synthesis of enzymatic, metabolic, and analytical reaction data provides a foundation for understanding this compound's biochemical roles and detection methodologies. Future studies should address gaps in epimerization enzyme identification and deuteration-specific kinetic effects.

科学研究应用

24-epi-Castasterone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolism of brassinosteroids. In biology, it helps researchers understand the role of brassinosteroids in plant growth and development. In medicine, brassinosteroids have shown potential antiproliferative, anticancer, antiangiogenic, antiviral, and antibacterial properties, making them promising candidates for developing new drugs .

作用机制

The mechanism of action of 24-epi-Castasterone-d3 involves its interaction with specific receptor kinases on the cell surface, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade, leading to the regulation of target genes. This process involves the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins, allowing BES1/BZR1 to enter the nucleus and regulate gene expression .

相似化合物的比较

24-epi-Castasterone-d3 is similar to other brassinosteroids such as 24-epibrassinolide and 28-norcastasterone. it is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. Other similar compounds include brassinolide, castasterone, and teasterone .

属性

分子式 |

C28H48O5 |

|---|---|

分子量 |

467.7 g/mol |

IUPAC 名称 |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1/i1D3/t14?,15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28- |

InChI 键 |

VYUIKSFYFRVQLF-BIDFQXJESA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。